molecular formula C15H28N2O2 B8539473 4-Pyrrolidin-1-ylmethyl-piperidine-1-carboxylic Acid Tert-butyl Ester

4-Pyrrolidin-1-ylmethyl-piperidine-1-carboxylic Acid Tert-butyl Ester

Cat. No. B8539473
M. Wt: 268.39 g/mol
InChI Key: VQHYGMIQWQSSDQ-UHFFFAOYSA-N
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Patent
US07279491B2

Procedure details

To a solution of the product of Example 3 (2.4 g) in dioxane (30 mL) was added 4 N HCl in dioxane (30 mL). The resulting mixture was stirred at room temperature overnight, concentrated, and treated with 10% NaOH (50 mL). The resulting mixture was extracted with DCM (2×100 mL). The combined extracts were washed with water (30 mL) and brine (30 mL), and concentrated under reduced pressure to give the title compound as a brown-yellow oil (0.81 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[N:15]1([CH2:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CN1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with 10% NaOH (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (30 mL) and brine (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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